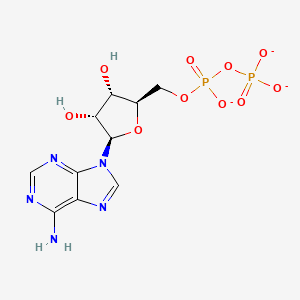

Adenosine-diphosphate

描述

Adenosine diphosphate (ADP), with the molecular formula C₁₀H₁₅N₅O₁₀P₂ and a molecular weight of 427.203 g/mol, is a nucleotide critical to cellular energy transfer and metabolic regulation . Structurally, ADP consists of adenosine (adenine + ribose) linked to two phosphate groups via high-energy phosphoanhydride bonds. It is biosynthesized through the hydrolysis of adenosine triphosphate (ATP), releasing energy for cellular processes, and serves as a precursor for ATP regeneration via oxidative phosphorylation or substrate-level phosphorylation .

ADP also functions as a signaling molecule, modulating platelet aggregation through P2Y₁ and P2Y₁₂ receptors , and regulates enzymes like ribonucleotide reductase (RNR), which is essential for DNA synthesis . Approximately 40% of cellular ADP is complexed with magnesium ions (Mg²⁺) under physiological conditions, a feature that influences its reactivity and interaction with enzymes .

属性

分子式 |

C10H12N5O10P2-3 |

|---|---|

分子量 |

424.18 g/mol |

IUPAC 名称 |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/p-3/t4-,6-,7-,10-/m1/s1 |

InChI 键 |

XTWYTFMLZFPYCI-KQYNXXCUSA-K |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N |

手性 SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N |

规范 SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N |

产品来源 |

United States |

科学研究应用

Bioenergetics and Energy Metabolism

Energy Transfer Mechanism

ADP is central to the process of energy transfer in biological systems. It is formed when adenosine triphosphate (ATP) loses a phosphate group during metabolic reactions. This dephosphorylation releases approximately 30.5 kJ/mol of energy, which is utilized for various cellular functions, including muscle contraction and biosynthesis . The regeneration of ATP from ADP occurs through several pathways:

- Substrate-Level Phosphorylation : Direct transfer of a phosphate group to ADP during glycolysis and the citric acid cycle.

- Oxidative Phosphorylation : Involves electron transport chains in mitochondria where ADP is phosphorylated to ATP using energy derived from electron transfer .

Role in Platelet Activation

Platelet Function and Coagulation

ADP plays a pivotal role in hemostasis by mediating platelet activation. Upon vascular injury, platelets release ADP from their dense granules, which then binds to specific purinergic receptors (P2Y1 and P2Y12) on the platelet surface. This binding leads to:

- Platelet Aggregation : ADP enhances the aggregation of platelets, crucial for forming a stable blood clot.

- Signal Amplification : ADP acts as a cofactor that amplifies the response to other agonists like thrombin .

Research has demonstrated that targeting ADP receptors can effectively inhibit excessive platelet aggregation, offering therapeutic avenues for cardiovascular diseases .

Tissue Repair and Wound Healing

Accelerating Wound Healing

Recent studies have highlighted the role of ADP in promoting wound healing, particularly in diabetic models. ADP application has been shown to:

- Enhance Tissue Formation : Local application of ADP accelerates cutaneous wound healing by improving new tissue formation and collagen deposition.

- Modulate Inflammatory Response : ADP reduces reactive oxygen species levels and promotes the proliferation of fibroblasts and keratinocytes, essential for effective tissue repair .

The mechanism involves activation of P2Y receptors that mediate cellular responses critical for wound resolution and healing .

Innovative Therapeutic Strategies

Mitochondrial Transfer and Cell Rescue

Recent findings indicate that extracellular ADP can trigger mitochondrial transfer between cells under stress conditions. This process helps restore energy metabolism in compromised cells by enhancing mitochondrial function . Such insights suggest potential therapeutic applications for conditions characterized by cellular stress or metabolic dysfunction.

Summary Table of Applications

化学反应分析

Hydrolysis and Energy Release

ADP is formed through ATP hydrolysis, a reaction central to energy metabolism:

Under physiological conditions (37°C, pH 7.0), the Gibbs free energy (ΔG) of ATP hydrolysis in human erythrocytes ([ATP] = 2.25 mM, [ADP] = 0.25 mM, [HPO] = 1.65 mM) remains negative (-46.2 kJ/mol), confirming spontaneity . This reaction drives energy-dependent processes like muscle contraction and ion transport .

Phosphorylation to ATP

ADP is rephosphorylated to ATP via:

-

Substrate-level phosphorylation : Direct transfer of phosphate groups during glycolysis .

-

Oxidative phosphorylation : Electron transport chain-driven ATP synthesis in mitochondria, producing ~26 ATP per glucose molecule .

-

Photophosphorylation : Light-dependent ATP synthesis in chloroplasts .

Mg ions stabilize ADP’s triphosphate chain during these reactions, with molecular dynamics simulations showing Mg forms pyramidal coordination complexes with ADP’s phosphate oxygens .

NAD+^++ Metabolism

ADP-ribose is an intermediate in NAD catabolism via NAD(P) nucleosidase:

This reaction modulates calcium signaling and protein ADP-ribosylation .

Kinase/ATPase Assays

The ADP-Glo assay quantifies kinase activity by measuring ADP production:

-

ATP → ADP + P (enzyme-catalyzed)

-

ADP → ATP (luciferase-mediated)

This method detects activities at ≤1 nM enzyme concentrations, critical for drug discovery .

Magnesium-Dependent Structural Dynamics

Mg binding significantly alters ADP’s solution behavior :

| Parameter | 0 Mg | 1 eq Mg | Change (%) |

|---|---|---|---|

| Translational diffusion | 4.2 × 10 cm/s | 3.1 × 10 cm/s | -26.2% |

| Spin-lattice relaxation | 0.45 s | 0.68 s | +51.1% |

Mg induces extended ADP conformations, enhancing phosphate group interactions critical for enzymatic recognition .

Physiological Modulation

-

Muscle contraction : ADP stimulates actomyosin dissociation (K = 0.8 μM), an effect inhibited by ethanol (-42% activity at 100 mM) .

-

Platelet activation : ADP binding to P2Y receptors triggers shape change (EC = 0.3 μM) and aggregation, pivotal in hemostasis .

ADP’s chemical versatility enables its central role in bioenergetics and signaling. Recent synthetic breakthroughs and mechanistic insights into Mg coordination have expanded tools for probing ADP-dependent processes, with implications for metabolic disease research and drug development.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Comparison with ATP and AMP

ADP is part of the adenosine phosphate series, which includes:

| Compound | Phosphate Groups | Molecular Weight (g/mol) | Mg²⁺ Complexation (%) | Key Role |

|---|---|---|---|---|

| ATP | 3 | 507.18 | 85% | Primary energy carrier; phosphate donor in phosphorylation |

| ADP | 2 | 427.20 | 40% | Intermediate in ATP/AMP interconversion; enzyme allosteric modulator |

| AMP | 1 | 347.22 | 5% | Signal transduction (e.g., AMP-activated protein kinase) |

- ATP vs. ADP : ATP’s third phosphate group enables it to donate energy via hydrolysis (ΔG ≈ -30.5 kJ/mol), whereas ADP primarily acts as an intermediate. ATP is 10-fold more reactive than ADP in starch synthesis reactions .

- ADP vs. AMP : AMP lacks the second phosphate group, reducing its capacity for energy transfer. ADP’s higher Mg²⁺ binding capacity (40% vs. 5%) enhances its role in Mg²⁺-dependent enzymatic processes, such as UDP-glucose pyrophosphorylase activity .

Comparison with Cytidine Diphosphate (CDP)

ADP and CDP are substrates for ribonucleotide reductase (RNR), which converts ribonucleotides to deoxyribonucleotides. Key differences include:

- Mechanistic Divergence : Despite shared regulation by dATP, ADP and CDP reductase activities in Ehrlich tumor cells are catalyzed by separate enzymes, as evidenced by variable CDP:ADP activity ratios during purification .

Role in Apoptosis and Disease

- PARP Cleavage : Poly-ADP-ribose polymerase (PARP), which uses NAD⁺ to synthesize ADP-ribose polymers, is cleaved during apoptosis. Dinaciclib (CDK9 inhibitor) enhances PARP cleavage in TRAIL-induced apoptosis .

- Platelet Dysfunction : In leptospirosis, impaired ADP-induced platelet activation correlates with bleeding diathesis, underscoring ADP’s role in hemostasis .

准备方法

Substrate-Level Phosphorylation

Substrate-level phosphorylation directly synthesizes ADP during glycolysis and the citric acid cycle. For example, in glycolysis, the enzyme pyruvate kinase catalyzes the transfer of a phosphate group from phosphoenolpyruvate to ADP, yielding ATP. Conversely, ATP hydrolysis regenerates ADP, maintaining cellular energy equilibrium. This reversible reaction is foundational for in vitro ADP preparation using purified enzymes such as hexokinase or creatine kinase.

Oxidative Phosphorylation

Mitochondrial oxidative phosphorylation couples ADP synthesis to electron transport chain activity. Here, ATP synthase catalyzes ADP phosphorylation using a proton gradient generated by NADH and FADH₂ oxidation. In vitro replication of this process requires isolated mitochondria or reconstituted enzyme complexes, with yields dependent on oxygen availability and substrate concentrations.

Photophosphorylation

In photosynthetic organisms, ADP is synthesized via photophosphorylation in chloroplasts. Light-driven electron transport establishes a proton gradient across thylakoid membranes, enabling ATP synthase to phosphorylate ADP. This mechanism is less commonly replicated in laboratory settings due to its reliance on intact photosynthetic machinery.

Chemical Synthesis Methods

Chemical synthesis of ADP involves enzymatic and organic chemistry approaches, offering precise control over stereochemistry and phosphorylation states.

Enzymatic Approaches

Enzymatic synthesis leverages purified kinases and phosphatases to phosphorylate adenosine monophosphate (AMP) or dephosphorylate ATP. For instance, adenylate kinase catalyzes the reversible transfer of a phosphate group between two ADP molecules to form ATP and AMP. This method is highly specific but requires costly cofactors like ATP and magnesium ions.

A breakthrough in enzymatic synthesis involves multi-enzyme systems for de novo ADP production. As demonstrated by Matsuo et al., a combination of NAD⁺ biosynthesis enzymes and pentose phosphate pathway components enables ADP synthesis from glucose and ATP precursors. This system achieved an 8% yield based on ATP input, comparable to in vitro RNA transcription efficiency.

Organic Synthesis Techniques

Organic synthesis routes address challenges in regioselective phosphorylation and glycosidic bond formation. A 2022 study detailed a 10-step synthesis of poly(ADP-ribose) branched structures, employing α-1,2-cis-selective ribofuranosylation and late-stage phosphorylation (Table 1). Key steps included:

-

Thiophilic bismuth-promoted glycosylation for α-1,2-cis linkages.

-

Chemoselective phosphorylation using phosphorus oxychloride.

-

Deprotection via hydrogenolysis to yield pure ADP derivatives.

This method achieved a 6.1% overall yield, underscoring the efficiency of iterative glycosylation and modular phosphorylation.

Table 1: Key Parameters in Organic ADP Synthesis

| Parameter | Value/Description | Reference |

|---|---|---|

| Glycosylation selectivity | α-1,2-cis (15.7:1 α/β ratio) | |

| Phosphorylation efficiency | >90% regioselectivity | |

| Overall yield | 6.1% |

Laboratory Preparation Protocols

Stock Solution Preparation

Bioblast’s protocol for 500 mM ADP stock solution is widely adopted for biochemical assays:

-

Neutralization : Dissolve 1 g ADP in 2.3 mL H₂O, neutralize with 5 M KOH (≈900 µL).

-

Magnesium complexation : Add 243.96 mg MgCl₂ to stabilize ADP, resolving precipitates via stirring.

-

pH adjustment : Adjust to pH 7.0 with KOH, ensuring clarity after each addition.

-

Storage : Aliquot into 0.2 mL portions; store at -80°C for long-term stability.

This protocol minimizes Mg²⁺-free ADP, which can inhibit kinase assays.

Purification Techniques

Purification of chemically synthesized ADP involves trichloroacetic acid (TCA) precipitation and gel filtration chromatography. TCA precipitates proteins, leaving ADP in solution, while gel filtration (e.g., Sephadex G-25) separates ADP from nucleotides based on molecular weight. Reverse-phase HPLC with C18 columns further resolves ADP from AMP and ATP, using a gradient of 10–50% methanol in ammonium acetate buffer.

Analytical Methods for ADP Characterization

Spectrophotometric Assays

Colorimetric assays quantify ADP via coupled enzyme reactions. For example, ADP conversion to ATP by pyruvate kinase, followed by NADH oxidation in a lactate dehydrogenase system, allows absorbance monitoring at 340 nm. This method detects ADP concentrations as low as 0.04 mM.

Chromatographic Methods

High-performance anion-exchange chromatography (HPAEC) with pulsed amperometric detection achieves nanomolar ADP sensitivity. A 2012 study reported baseline separation of ADP, ATP, and AMP using a CarboPac PA1 column with a 0.1–0.5 M NaOH gradient.

Industrial and Large-Scale Production

Fermentation Techniques

Industrial ADP production employs Escherichia coli strains overexpressing adenylate kinase. Fed-batch fermentation with glycerol as a carbon source yields ~20 g/L ADP, with downstream processing recovering 70–80% product.

常见问题

Q. How do researchers model ADP’s thermodynamic contributions to condensation reactions in prebiotic chemistry simulations?

- Answer : Ab initio molecular dynamics (AIMD) simulations at 298 K and 1 atm model ADP’s phosphorylation energetics. Experimental validation uses ³¹P-NMR to track phosphate transfer in micellar systems mimicking early Earth conditions .

Methodological Notes

- Statistical Analysis : ANOVA with Tukey’s HSD test is standard for comparing ADP-related metabolic data across ≥3 groups .

- Safety Protocols : ADP handling requires PPE (gloves, goggles) due to respiratory irritation risks. In case of exposure, rinse with water for 15 minutes and consult safety data sheets .

- Data Reproducibility : Cross-validate results using orthogonal methods (e.g., enzymatic assays + MS) and adhere to IUPAC nomenclature for consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。